molecular formula C9H16INO2S B2434579 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide CAS No. 52084-19-2

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide

Cat. No. B2434579
CAS RN: 52084-19-2
M. Wt: 329.2
InChI Key: JCPQHGYWOFNMGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyethyl compounds are often used in the preparation of pharmaceutical compounds and as intermediates in the manufacture of various products, including polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers .


Chemical Reactions Analysis

The chemical reactions involving hydroxyethyl compounds can vary widely depending on the specific compound and conditions. For example, the reaction of β-hydroxyethylation is essential to the current practice of organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Hydroxyethyl compounds, for example, are often miscible with water .

Scientific Research Applications

Interaction with Anions and Structural Insights

Interaction of Thiamine with Anions in Thiamine Iodide The interaction of thiamine with iodide anions forms a unique cyclic dimer structure, creating channels occupied by iodide anions. This study highlighted the intricate hydrogen bonding and interactions between thiamine and iodide anions, emphasizing their structural importance in the crystal formation of thiamine iodide hydrate (Li & Hu, 2010).

Biochemical Applications

Inhibition of Mammalian Carbonic Anhydrase Isoforms A derivative of thiamine, 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, showed notable inhibitory effects on human carbonic anhydrase isoforms, hinting at its potential biochemical applications, especially concerning carbonic anhydrase-related physiological processes and disorders (Özdemir, Şentürk, & Ekinci, 2013).

Material Science and Electronics

Applications in Organic Semiconductor Thin Films Research indicates that derivatives of thiazolium iodide show promise as n-type dopants for organic semiconductor thin films, displaying high conductivity and stability, thereby holding significant potential for use in organic electronic devices (Wei et al., 2012).

Anticancer and Antimicrobial Properties

Anticancer and Antimicrobial Potential of Lipid-like Thiazole Derivatives Lipid-like derivatives of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole exhibited significant selective cytotoxicity against certain tumor cell lines and strong antimicrobial activity. These findings underscore the compound's potential as a framework for developing new anticancer and antimicrobial agents (Zablotskaya et al., 2015).

Fluorescence Imaging and Sensing

Mitochondria-Targetable Fluorescent Probe for Detection of SO2 Derivatives A derivative of benzo[d]thiazol-3-ium iodide was developed as a fluorescent probe for ratiometric detection of SO2 derivatives. This probe demonstrated high selectivity and sensitivity, successfully imaging exogenous and endogenous intracellular SO2 derivatives in live cells. Its mitochondria-targetable property makes it a valuable tool for biological research, particularly for exploring the role of SO2 derivatives in cellular processes (Tang et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. In the case of hydroxyethyl compounds, their mechanisms of action can vary widely depending on their specific structure and the system they are interacting with .

properties

IUPAC Name

1-[5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium-2-yl]ethanol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2S.HI/c1-6-8(4-5-11)13-9(7(2)12)10(6)3;/h7,11-12H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPQHGYWOFNMGP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=[N+]1C)C(C)O)CCO.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.